Spiro[2.2]pentane, methylene-
Description
Nomenclature and Definitive Structural Features of Spiro[2.2]pentane, methylene-
The systematic naming of spiro compounds follows the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). The parent compound, spiropentane (B86408), consists of two cyclopropane (B1198618) rings sharing a single carbon atom, known as the spiro atom. Following IUPAC rules, the systematic name for spiropentane is spiro[2.2]pentane. The numbers in the brackets indicate the number of carbon atoms in each ring, excluding the spiro atom.
The compound in focus, "Spiro[2.2]pentane, methylene-," is a derivative of spiropentane where a methylene (B1212753) (=CH₂) group is attached to one of the cyclopropane rings. Based on IUPAC nomenclature, the correct name for this compound is methylenespiro[2.2]pentane .
Table 1: General Properties of Methylenespiro[2.2]pentane
| Property | Value |
| Chemical Formula | C₆H₈ |
| Molecular Weight | 80.13 g/mol |
| Parent Compound | Spiro[2.2]pentane |
Significance of Highly Strained Spirocyclic Systems in Fundamental Organic Chemistry
Highly strained spirocyclic systems, such as methylenespiropentane, are of significant interest in fundamental organic chemistry for several reasons. The high degree of ring strain in these molecules leads to unusual bonding and a high potential energy content. This stored energy can be released in chemical reactions, making these compounds valuable as reactive intermediates and building blocks in organic synthesis.
The unique three-dimensional arrangement of atoms in spirocycles provides a rigid scaffold that can be used to control the spatial orientation of functional groups. This has important implications in fields such as medicinal chemistry and materials science, where the precise positioning of molecular fragments is crucial for biological activity or material properties. The study of strained spirocycles pushes the boundaries of our understanding of chemical reactivity and stability, providing insights into the limits of molecular construction.
Historical Perspectives on the Investigation of Methylenespiropentane Structures
The investigation of spiropentane and its derivatives has a rich history. The parent compound, spiropentane, was first synthesized in the late 19th century. wikipedia.org Early studies focused on understanding its unique structure and the consequences of its high ring strain. The thermal behavior of these systems has been a subject of particular interest. For instance, heating spiropentane can lead to a ring-expansion reaction, forming methylenecyclobutane (B73084). wikipedia.org
While specific historical details on the initial synthesis and investigation of methylenespiropentane itself are not extensively documented in the provided search results, the study of its thermal rearrangements has been a part of the broader exploration of strained-ring systems. The development of new synthetic methods has been crucial for accessing these challenging molecules. One of the early methods for creating the spiropentane skeleton involved the reaction of 1,1-bis(bromomethyl)cyclopropane. The synthesis of substituted spiropentanes, including those with exocyclic double bonds, has evolved with the development of more sophisticated synthetic techniques, such as those involving intramolecular displacement reactions.
Structure
3D Structure
Properties
CAS No. |
18914-34-6 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
2-methylidenespiro[2.2]pentane |
InChI |
InChI=1S/C6H8/c1-5-4-6(5)2-3-6/h1-4H2 |
InChI Key |
XSERAKKLXVXZNK-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC12CC2 |
Origin of Product |
United States |
Synthetic Methodologies for Spiro 2.2 Pentane, Methylene and Its Analogues
Dehalogenative Coupling Approaches
Dehalogenative coupling represents a direct method for forming the exocyclic double bond of methylenespiropentane from gem-dihalocyclopropane precursors.
A foundational approach to methylenespiropentane involves the treatment of 1,1-dihalospiropentane with an organolithium reagent, such as methyllithium (B1224462). This reaction proceeds through a metal-halogen exchange followed by the elimination of lithium halide to generate a carbene intermediate. This carbene then rearranges to form the desired methylenespiropentane. This method provides a straightforward conversion from a readily accessible spiropentane (B86408) derivative to the target alkene.
Rearrangement-Based Synthetic Strategies
Rearrangement reactions offer a powerful means to access the methylenespiropentane skeleton, often driven by the release of ring strain from a more highly strained precursor.
The thermal isomerization of bicyclopropylidene provides a classic example of a rearrangement leading to methylenespiropentane. When heated in the gas phase, bicyclopropylidene undergoes a vinylcyclopropane-type rearrangement. This process involves the cleavage of one of the cyclopropane (B1198618) rings to form a diradical intermediate, which then recloses to yield the thermodynamically more stable methylenespiropentane. The reaction is a key transformation in the study of strained-ring isomerizations. nih.govnih.gov
While not directly yielding methylenespiropentane, the rearrangements of oxaspiro[2.2]pentanes provide crucial insights into the reactivity of related spirocyclic systems. nih.govnih.gov These strained epoxides are valuable synthetic intermediates that undergo a variety of transformations. nih.gov For instance, upon treatment with acid, oxaspiro[2.2]pentanes can rearrange to form cyclobutanones. nih.govresearchgate.net This transformation is driven by the relief of ring strain associated with the opening of the epoxide ring. nih.gov The study of these rearrangements is essential for understanding the chemical behavior of small, strained spirocycles and for developing synthetic routes to functionalized cyclobutane (B1203170) and cyclopropane derivatives. nih.gov
Cyclopropanation Reactions
Cyclopropanation reactions, particularly of allenes, serve as a modern and efficient method for constructing the spiro[2.2]pentane core, especially for creating functionalized analogs.
A highly effective strategy for synthesizing amido-substituted spiro[2.2]pentanes involves the double cyclopropanation of allenamides using Simmons-Smith conditions. nih.govrsc.orgrsc.org This reaction typically employs a zinc carbenoid, often generated from diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), to add a methylene (B1212753) group across both double bonds of the allene (B1206475) system. nih.govwikipedia.orgrsc.org
The reaction is generally efficient, and for α-unsubstituted allenamides, it proceeds in excellent yields to give the bis-cyclopropanated amido-spiro[2.2]pentane product. nih.govrsc.org Interestingly, the second cyclopropanation is often rapid, and mono-cyclopropanation intermediates are not typically observed in these cases. nih.govrsc.org However, the diastereoselectivity for unsubstituted allenamides tends to be low. nih.govrsc.orgresearchgate.net
When α-substituted allenamides are used, the diastereoselectivity of the cyclopropanation can be significantly improved. nih.govrsc.org In these instances, both mono- and bis-cyclopropanation products can be observed and isolated, providing access to structurally interesting amido-methylene cyclopropanes as well. nih.govrsc.orgrsc.org
The table below summarizes the outcomes of Simmons-Smith cyclopropanation on various allenamide substrates. nih.govrsc.org
| Allenamide Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield |
| Achiral, α-unsubstituted | Amido-spiro[2.2]pentane | N/A | Excellent |
| Chiral, α-unsubstituted | Amido-spiro[2.2]pentane | Low | Good |
| α-Substituted | Mono- and Bis-cyclopropanation products | Improved | Varies |
| Allenamide with Close's auxiliary | Amido-spiro[2.2]pentane | 3.5:1 | 54% |
Metal-Catalyzed Carbene Additions to Alkylidenecyclopropanes and Allenes
The construction of the spiro[2.2]pentane skeleton can be effectively achieved through the reaction of carbene equivalents with methylenecyclopropanes. One notable strategy involves using sulfones as carbene precursors. In this method, alkylsulfone anions react with methylenecyclopropanes to yield functionalized spiro[2.2]pentanes. acs.org This transformation provides a pathway to substituted arylspiro[2.2]pentanes, which are of interest in medicinal chemistry due to their rigid structures. acs.org
Research has demonstrated the synthesis of a range of arylspiro[2.2]pentanes with yields between 24% and 81%. acs.org For instance, the reaction successfully produces spiro[2.2]pentanes containing electron-rich groups like dibenzofuran (B1670420) (63% yield) and heteroaromatic systems such as quinoline (B57606) (35% yield) and methoxy (B1213986) pyridine (B92270) (38% yield). acs.org The reaction conditions can be tailored to the substrate; for example, a methylenecyclopropane (B1220202) with a methoxy pyridine group, which is sensitive to sodium amide, benefits from the use of a pre-formed lithiated sulfone. acs.org The methodology has also been applied to tetrasubstituted alkenes, such as 1,1-diaryl methylenecyclopropanes, which react to form spiro[2.2]pentanes containing a fully substituted cyclopropane ring in moderate yields (35-37%). acs.org
Another approach involves the Simmons-Smith cyclopropanation of allenamides, which can produce amido-spiro[2.2]pentane systems. This reaction is considered a direct route to these biologically and chemically interesting compounds. rsc.org Additionally, the use of aluminum carbenoids, generated from trimethylaluminum (B3029685) (Me₃Al) and diiodomethane (CH₂I₂), with substituted alkylidenecyclopropanes in hexane (B92381) has been shown to produce 1-mono- and 1,1-disubstituted spiro[2.2]pentanes in high yields. researchgate.net
Table 1: Synthesis of Substituted Arylspiro[2.2]pentanes using Sulfone Carbene Equivalents acs.org
| Substituent Group | Isolated Yield (%) |
|---|---|
| Dibenzofuran | 63 |
| 2-Thienyl | 43 |
| Methoxy Pyridine | 38 |
| 1,1-Diaryl (example 1) | 37 |
| 5-Quinolinyl | 35 |
| 1,1-Diaryl (example 2) | 35 |
Nickel-Catalyzed Cyclopropanations Utilizing [1.1.1]Propellane for Related Spiro Systems
While not a direct synthesis of methylene-spiro[2.2]pentane, a novel nickel-catalyzed reaction using [1.1.1]propellane serves as an effective method for creating related spiro systems, specifically methylenespiro[2.3]hexane derivatives. organic-chemistry.orgnih.gov [1.1.1]Propellane is a highly strained hydrocarbon that typically undergoes addition reactions across its central bond. nih.govacs.org However, nickel(0) catalysis unlocks a different reaction pathway, enabling [1.1.1]propellane to function as a carbene precursor. organic-chemistry.orgacs.org
This process involves a concerted double C-C bond activation of the [1.1.1]propellane, which forms a key 3-methylenecyclobutylidene-nickel intermediate. organic-chemistry.orgnih.govresearchgate.net This intermediate then participates in cyclopropanation reactions with a variety of functionalized alkenes. organic-chemistry.org A key advantage of this nickel-catalyzed approach is its high selectivity, which suppresses the formation of ring-opened isomers and oligomers that often plague other transition metal-catalyzed reactions with [1.1.1]propellane. organic-chemistry.orgnih.gov
Optimal reaction conditions have been identified, utilizing Ni(cod)₂ as the catalyst, SIMes·HCl as the ligand, and LiOMe as the base. organic-chemistry.org The method is robust, tolerating a wide array of alkenes including styrenes, 1,3-dienes, and heteroaryl alkenes, to produce the corresponding spirocyclic products in good yields. organic-chemistry.org Mechanistic and computational studies support a two-electron pathway rather than a radical process, with the reaction proceeding stereospecifically. organic-chemistry.org
Reactions Involving Highly Reactive Intermediates
Formation via Reaction of Cyclopropane with Methylene (CH₂)
The synthesis of cyclopropane rings is commonly achieved by the reaction of a carbene with an alkene. libretexts.orglibretexts.org The simplest carbene, methylene (CH₂), is a highly reactive intermediate with only six valence electrons. libretexts.orglibretexts.org It is typically generated in situ from precursors like diazomethane (B1218177) (CH₂N₂) through exposure to heat, light, or a copper catalyst. libretexts.orglibretexts.orglibretexts.org The driving force for this conversion is the formation of highly stable nitrogen gas. libretexts.orglibretexts.org
Given the highly strained nature of the cyclopropane ring, it undergoes addition reactions to release this strain. youtube.compharmaguideline.com While carbenes typically add across the double bond of an alkene in a [1+2]-cycloaddition, the reaction with a saturated ring like cyclopropane would proceed differently, likely via C-H bond insertion or ring expansion. The extreme reactivity of methylene could theoretically enable it to react directly with the C-C or C-H bonds of a cyclopropane molecule, although such reactions are less controlled than additions to alkenes. This pathway highlights the use of a highly reactive species to construct even more complex and strained molecules.
Synthesis of Dihalospiro[2.2]pentane Derivatives via [1+2]-Cycloaddition
A well-established method for synthesizing cyclopropane derivatives involves the addition of carbenes to alkenes, a reaction that is stereospecific. libretexts.orgyoutube.com This principle can be extended to the synthesis of dihalospiro[2.2]pentane derivatives by using a dihalocarbene and a suitable methylenecyclopropane substrate.
Dihalocarbenes, such as dichlorocarbene (B158193) (:CCl₂), are themselves reactive intermediates. libretexts.org A common method for generating dichlorocarbene is through the reaction of chloroform (B151607) (CHCl₃) with a strong base, which abstracts a proton and subsequently leads to the loss of a chloride ion. youtube.comyoutube.com
In the context of synthesizing a dihalospiro[2.2]pentane, the generated dihalocarbene would undergo a [1+2]-cycloaddition reaction with the double bond of a methylenecyclopropane. The carbene adds across the C=C bond, creating a new three-membered ring that is spiro-fused to the existing cyclopropane ring, resulting in the dihalospiro[2.2]pentane structure. This method allows for the direct installation of two halogen atoms onto the newly formed cyclopropane ring within the spirocyclic framework. libretexts.org
Chemical Reactivity and Mechanistic Investigations of Spiro 2.2 Pentane, Methylene
Ring-Opening Reactions and Skeletal Rearrangements
The inherent strain in the spiro[2.2]pentane core is a driving force for various rearrangement reactions, which can be initiated by thermal, photochemical, or catalytic means. These reactions often involve the selective cleavage of one or more of the strained carbon-carbon bonds.
Thermal Rearrangements (e.g., Pyrolysis to Bismethylenecyclobutanes)
While specific studies on the pyrolysis of the parent methylenespiro[2.2]pentane to bismethylenecyclobutanes are not extensively detailed in the provided results, the thermal behavior of related spiro-fused cyclopropane (B1198618) systems offers mechanistic insights. For instance, the thermal rearrangements of spiro bicyclo[2.1.0]pentane-5,2′-methylenecyclopropanes have been shown to proceed through distinct pathways depending on the temperature. nih.govnih.gov At around 80°C, a "bridge flip" epimerization occurs, initiated by the cleavage of the central bridge bond. nih.govnih.gov At higher temperatures (above 120°C), a more complex rearrangement leads to the formation of 6- and 7-methylenebicyclo[3.2.0]hept-1-enes. nih.govnih.gov These studies suggest that the thermal rearrangement of methylenespiro[2.2]pentane would likely involve initial cleavage of one of the highly strained cyclopropane rings.
Rearrangements of Oxaspiro[2.2]pentanes
Oxaspiro[2.2]pentanes, which can be synthesized from methylenecyclopropanes, are valuable intermediates that undergo synthetically useful rearrangements. nih.gov The epoxidation of a methylenecyclopropane (B1220202) with an agent like meta-chloroperbenzoic acid (mCPBA) yields the corresponding oxaspiro[2.2]pentane. nih.gov This strained epoxide can then be rearranged to a cyclobutanone (B123998) using a catalytic amount of lithium iodide. nih.gov This two-step sequence provides a reliable method for accessing cyclobutanone derivatives. nih.gov The regioselectivity of the rearrangement can be controlled, and the process has been applied in the synthesis of natural products and their analogues, such as carbocyclic oxetanocin. nih.gov
| Precursor | Reagents | Product | Application |
| Methylene (B1212753) cyclopropane | 1. mCPBA 2. LiI | Cyclobutanone | Synthesis of carbocyclic oxetanocin analogues nih.gov |
| Aryl substituted cyclopropene (B1174273) | Sharpless epoxidation | Aryl substituted oxaspiro[2.2]pentane | Synthesis of α-cuparenone nih.gov |
| o-Styryl-methylenecyclopropane | Trost's cyclopropyl (B3062369) sulfoxonium ylide | o-Styryl-cyclobutanone | Rhodium-catalyzed synthesis of eight-membered rings nih.gov |
Selective Carbon-Carbon Bond Cleavage in Spiropentane (B86408) Derivatives
The selective cleavage of carbon-carbon bonds in cyclopropane-containing molecules is a significant area of research, driven by the synthetic utility of these strained rings as three-carbon building blocks. nih.govnih.gov Methodologies have been developed for the selective cleavage of C-C bonds in cyclopropylamine (B47189) and cyclopropanol (B106826) derivatives, which can proceed through various mechanisms, including polar reactions, pericyclic processes, and radical-based pathways. nih.govnih.gov While these reviews focus on derivatives with activating functional groups, the principles can be extended to understand the potential bond-cleavage pathways in methylenespiro[2.2]pentane under specific reaction conditions.
Cycloaddition Reactions
The exocyclic double bond of methylenespiro[2.2]pentane is a reactive dienophile and dipolarophile, readily participating in cycloaddition reactions.
1,3-Dipolar Cycloadditions to Methylenespiro[2.2]pentane (e.g., with Nitrile Oxides, Nitrones)
Methylenespiro[2.2]pentane undergoes domino cycloaddition-thermal rearrangement reactions with 1,3-dipoles like nitrile oxides and nitrones. rsc.orgrsc.org These reactions provide access to spiro-cyclopropanated azaheterocycles. rsc.orgrsc.org
With nitrile oxides, the reaction proceeds via an initial 1,3-dipolar cycloaddition to the exocyclic double bond, followed by a thermal rearrangement to yield 5-azaspiro[2.5]oct-6-en-8-one derivatives. rsc.orgrsc.org
The reaction with nitrones also proceeds through a similar domino sequence. rsc.orgrsc.org Computational studies on the 1,3-dipolar cycloaddition of nitrones to methylenecyclopropanes indicate that the initial step is the formation of a thermally unstable spirocyclopropane-isoxazolidine cycloadduct. nih.gov This intermediate then undergoes a Brandi-Guarna rearrangement. nih.gov The regioselectivity of the initial cycloaddition is influenced by both steric and electronic factors of the substituents on the nitrone and the methylenecyclopropane. nih.gov These reactions are synthetically valuable as they lead to the formation of complex heterocyclic ketones. rsc.orgrsc.org
| 1,3-Dipole | Product Class |
| Nitrile Oxides | 5-Azaspiro[2.5]oct-6-en-8-one derivatives rsc.orgrsc.org |
| Nitrones | α-Spiro cyclopropanated heterocyclic ketones rsc.orgrsc.org |
[2+2] Cycloadditions (e.g., of Methylene Exo-Glycals)
[2+2] cycloadditions are powerful reactions for the synthesis of four-membered rings. These reactions can be initiated either thermally or photochemically. khanacademy.orgyoutube.com The allene (B1206475) moiety is a particularly good substrate for [2+2] cycloadditions with alkenes and alkynes, leading to cyclobutane (B1203170) and cyclobutene (B1205218) skeletons. youtube.comnih.gov This reactivity is relevant to methylenespiro[2.2]pentane due to the similar sp-hybridized character of the exocyclic carbon atom.
While direct examples of [2+2] cycloadditions with methylenespiro[2.2]pentane are not extensively documented, the behavior of related systems, such as methylene exo-glycals, provides valuable insight. These compounds undergo [2+2] cycloadditions to form spiro-fused four-membered rings. nih.gov For instance, Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes are known to occur, and it is conceivable that methylenespiro[2.2]pentane could act as the alkene component in such reactions. nih.gov
Photochemical [2+2] cycloadditions represent another viable pathway. youtube.com These reactions proceed through the excitation of one of the alkene partners to a singlet or triplet state, followed by cycloaddition. nih.gov The high strain energy of the spiropentane ring in methylenespiro[2.2]pentane would likely play a significant role in the energetics and outcome of such cycloadditions, potentially leading to rearrangements of the initial cycloadduct.
A notable example of a related intramolecular [2+2] cycloaddition involves the visible light-catalyzed reaction of enallenylamides, which yields heterobicycle[4.2.0]octane derivatives. bg.ac.rs This highlights the potential for the double bond of a methylenecyclopropane-like system to participate in these transformations.
| Reactant 1 | Reactant 2 | Reaction Type | Product Type | Ref. |
| Allene | Alkene/Alkyne | Thermal/Photochemical [2+2] Cycloaddition | Cyclobutane/Cyclobutene | youtube.comnih.gov |
| Ketene | Alkene | Lewis Acid-Promoted [2+2] Cycloaddition | Cyclobutanone | nih.gov |
| Enallenylamide | - | Intramolecular Photochemical [2+2] Cycloaddition | Heterobicycle[4.2.0]octane | bg.ac.rs |
| Methylene exo-glycal | - | [2+2] Cycloaddition | Spiro-fused four-membered ring | nih.gov |
Diels-Alder Reactions with Related Methylene Lactam Systems
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile. wikipedia.org The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. chemistrysteps.comlibretexts.org Conversely, electron-donating groups on the diene increase its reactivity. chemistrysteps.comlibretexts.org
Methylenespiro[2.2]pentane, with its strained exocyclic double bond, is expected to be a reactive dienophile in Diels-Alder reactions. While specific examples with methylenespiro[2.2]pentane itself are not prevalent in the literature, the reactivity of analogous systems, such as methylene-γ-lactams, in the synthesis of spiro-γ-lactams demonstrates the potential for such transformations.
In a related context, copper-catalyzed multicomponent reactions involving 2-methylindole, aromatic aldehydes, and various cyclic dienophiles lead to the formation of spirotetrahydrocarbazoles. researchgate.net This process involves the in-situ generation of an indole-based ortho-quinodimethane which then undergoes a [4+2] cycloaddition. researchgate.net
Intramolecular Diels-Alder reactions are also a powerful tool in synthesis. For instance, 4-pyridazinecarbonitriles bearing an acetylenic side chain undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand to yield fused benzonitriles. mdpi.com The high strain of the double bond in methylenespiro[2.2]pentane could make it a suitable dienophile for both inter- and intramolecular Diels-Alder reactions.
| Diene | Dienophile | Product | Key Features | Ref. |
| Conjugated Diene | Alkene with electron-withdrawing group | Substituted Cyclohexene | Electron-withdrawing group on dienophile enhances reactivity | chemistrysteps.comlibretexts.org |
| Indole-based ortho-quinodimethane (in-situ) | Cyclic Dienophile | Spirotetrahydrocarbazole | Copper-catalyzed multicomponent reaction | researchgate.net |
| 4-Pyridazinecarbonitrile with acetylenic side chain | (intramolecular) | Fused Benzonitrile | Thermally induced, inverse electron demand | mdpi.com |
Reactions with Organometallic Reagents
The reaction of gem-dihalocyclopropanes with organolithium reagents is a well-established method for the synthesis of allenes and spiropentanes. rsc.org For instance, the treatment of gem-dibromocyclopropanes with alkyllithium reagents can lead to the formation of these products. rsc.org This methodology is directly applicable to the synthesis of spiropentane derivatives.
Gem-dihalospiro[2.2]pentanes are precursors to cyclopropylidenes, which can be trapped by various reagents. The reaction of these gem-dihalides with organolithium compounds like methyllithium (B1224462) or butyllithium (B86547) proceeds through a lithium-halogen exchange followed by the elimination of lithium halide to generate a cyclopropylidene intermediate. This highly reactive species can then undergo various transformations, including insertion reactions or dimerization, to yield more complex spirocyclic systems.
| Substrate | Reagent | Intermediate | Product(s) | Ref. |
| gem-Dibromocyclopropane | Alkyllithium | Cyclopropylidene | Allene, Spiropentane | rsc.org |
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds under mild conditions. libretexts.orgyoutube.comyoutube.com In the context of strained ring systems, palladium catalysis can promote unique cycloaddition and rearrangement reactions.
While direct palladium-promoted cycloadditions of methylenespiro[2.2]pentane are not extensively reported, the reactivity of closely related methylenecyclopropanes (MCPs) provides a strong precedent. Palladium catalysts can effect the hydroalkylation of MCPs through a selective C-C σ-bond cleavage. rsc.org Furthermore, palladium-catalyzed divergent cycloadditions of vinylidenecyclopropane-diesters with methyleneindolinones have been developed, leading to either five- or six-membered spirooxindoles depending on the phosphine (B1218219) ligand used. rsc.org This switchable reactivity highlights the nuanced control achievable with palladium catalysis.
The general mechanism for many palladium-catalyzed cross-coupling reactions involves an oxidative addition, transmetalation, and reductive elimination cycle. youtube.comyoutube.com For strained alkenes like methylenespiro[2.2]pentane, the initial step would likely be the coordination of the palladium(0) catalyst to the double bond, followed by oxidative addition involving cleavage of one of the strained C-C bonds of the spiropentane core. The resulting palladacycle intermediate could then undergo further reactions.
| Substrate | Reagent(s) | Catalyst System | Product Type | Ref. |
| Methylenecyclopropane | Hydrazone | Palladium | C-alkylated terminal alkene | rsc.org |
| Vinylidenecyclopropane-diester | Methyleneindolinone | Palladium / Phosphine ligand | Spirooxindole | rsc.org |
| Aryl Methyl Ketone | Styrene | Pd(OAc)₂, Cu(OAc)₂, O₂ | Cyclopropane | nih.gov |
Copper-catalyzed reactions have emerged as powerful tools for the functionalization of π-systems. nih.gov In particular, the copper-catalyzed carbometalation of cyclopropenes has been extensively studied and provides a highly stereoselective route to polysubstituted cyclopropanes. nih.gov This methodology can be extended to the synthesis of spiropentanes.
The copper-catalyzed carbomagnesiation of cyclopropenyl esters, for example, proceeds with excellent syn-selectivity. nih.gov The use of various Grignard reagents in the presence of a copper catalyst allows for the addition of a range of alkyl and other groups to the cyclopropene ring. nih.gov
In a related fashion, copper catalysis can be employed in aminofunctionalization reactions. The use of O-benzoylhydroxylamines in the presence of a copper catalyst allows for the aminofunctionalization of alkenes and 1,3-dienes. chemistrysteps.com This suggests that methylenespiro[2.2]pentane could potentially undergo similar copper-catalyzed aminofunctionalization reactions at its exocyclic double bond.
Furthermore, copper-catalyzed methylenation reactions have been developed, which are particularly useful for sensitive substrates where standard Wittig reaction conditions lead to decomposition. youtube.com
| Substrate | Reagent(s) | Catalyst | Product Type | Key Feature | Ref. |
| Cyclopropenyl ester | Methyl magnesium bromide | Copper iodide | syn-Cyclopropane | High syn-selectivity | nih.gov |
| Alkene / 1,3-Diene | O-benzoylhydroxylamine | Copper | Aminofunctionalized product | Electrophilic amination | chemistrysteps.com |
| Aldehyde | - | Copper | Methylene compound | Mild reaction conditions | youtube.com |
Homolytic Reactions and Radical Intermediates
Homolytic bond cleavage, where a covalent bond breaks and each fragment retains one of the bonding electrons, leads to the formation of radical intermediates. youtube.com These highly reactive species can participate in a variety of subsequent reactions.
The high strain energy of spiropentane makes it susceptible to thermal decomposition. wikipedia.org Thermolysis of spiropentane in the gas phase leads to ring expansion to form methylenecyclobutane (B73084), as well as fragmentation to ethene and propadiene. wikipedia.org This process is believed to proceed through a diradical intermediate formed by the cleavage of one of the weaker C-C bonds of the cyclopropane rings. wikipedia.org
The exocyclic double bond of methylenespiro[2.2]pentane is also a potential site for radical addition reactions. youtube.comyoutube.com In a typical radical addition, a radical species adds to the double bond to form a new carbon-centered radical. This new radical can then abstract an atom or group from another molecule to propagate a chain reaction. youtube.com The regioselectivity of the initial radical addition would be governed by the stability of the resulting radical intermediate. Addition to the exocyclic carbon would generate a tertiary cyclopropylcarbinyl-type radical, which would be stabilized by the adjacent cyclopropane rings.
While radical reactions can sometimes lack the stereoselectivity of other transformations, they are a powerful tool for forming C-C and C-heteroatom bonds, often under mild conditions. youtube.com
| Reaction Type | Substrate | Conditions | Intermediate | Product(s) | Ref. |
| Thermolysis | Spiropentane | 360-410 °C (gas phase) | Diradical | Methylenecyclobutane, Ethene, Propadiene | wikipedia.org |
| Radical Addition | Alkene | Radical initiator (e.g., peroxide) | Carbon-centered radical | Alkyl halide (with HBr) | youtube.com |
Hydrogen Abstraction and Stability of Spiropentyl Radicals
The stability of radical intermediates is a crucial factor in determining the pathways of many chemical reactions. In the case of spiro[2.2]pentane, methylene-, hydrogen abstraction would lead to the formation of a methylene-spiropentyl radical. The stability of this radical is influenced by several factors, including hyperconjugation and the inherent ring strain of the spiropentane framework.
Generally, the stability of free radicals follows the order: tertiary > secondary > primary. This trend is attributed to the stabilizing effects of hyperconjugation, where the interaction of the singly occupied p-orbital with adjacent C-H or C-C σ-bonds delocalizes the radical character. semanticscholar.org However, the high degree of s-character in the C-H bonds of cyclopropane rings, a feature of the spiropentane structure, can also influence radical stability.
Studies on the reaction of singlet methylene with methylenecyclopropane have shown the formation of chemically activated spiropentane, which can then undergo various decomposition and rearrangement reactions. rsc.org This highlights the high energy content of the spiropentane skeleton and suggests that any radical intermediate would be highly reactive and likely to undergo further transformations rather than exist as a stable species.
Halogenation Reaction Mechanisms
The halogenation of spiro[2.2]pentane, methylene- presents an interesting case where two primary reactive sites are available: the exocyclic double bond and the allylic C-H bonds on the cyclopropyl rings. The reaction mechanism can proceed via either electrophilic addition to the double bond or free radical substitution at the allylic position.
Electrophilic Addition: The reaction of alkenes with halogens such as bromine (Br₂) or chlorine (Cl₂) typically proceeds through an electrophilic addition mechanism. wikipedia.orglibretexts.orglibretexts.org The halogen molecule becomes polarized as it approaches the electron-rich double bond, leading to the formation of a cyclic halonium ion intermediate. wikipedia.orglibretexts.org Subsequent backside attack by the halide ion results in the formation of a vicinal dihalide with anti-addition stereochemistry. libretexts.orglibretexts.org In the context of spiro[2.2]pentane, methylene-, this would lead to the formation of a dihalogenated spiropentane derivative with the halogens attached to the exocyclic carbon and the spiro-carbon.
Radical Substitution: Alternatively, under conditions that favor free radical formation, such as the use of N-bromosuccinimide (NBS) or initiation by UV light, allylic halogenation can occur. youtube.com This process involves the abstraction of a hydrogen atom from the allylic position to form a resonance-stabilized allylic radical. youtube.com The subsequent reaction of this radical with a halogen molecule propagates the chain reaction and yields an allylic halide. For spiro[2.2]pentane, methylene-, the allylic positions are the C-H bonds on the cyclopropane rings adjacent to the double bond.
The significant ring strain in spiro[2.2]pentane, methylene- could also lead to ring-opening reactions as a competing pathway during halogenation. The formation of a high-energy intermediate, such as a halonium ion or a radical, might provide a sufficient driving force to cleave one of the strained cyclopropane rings.
A study on the synthesis of bromospiropentane from a spiropentyl radical generated from a diacylperoxide suggests that radical intermediates on the spiropentane skeleton can be trapped by a halogen source. researchgate.net However, the competition between addition, substitution, and potential ring-opening in the halogenation of spiro[2.2]pentane, methylene- has not been definitively established in the reviewed literature.
Intermolecular Hydroarylation Reactions
Intermolecular hydroarylation is a powerful atom-economical method for the formation of C-C bonds, involving the addition of a C-H bond of an arene across an unsaturated C-C bond. nih.gov These reactions are often catalyzed by transition metals, such as ruthenium. semanticscholar.org
The reactivity of spiro[2.2]pentane, methylene- in ruthenium-catalyzed intermolecular hydroarylation reactions has been investigated. In a study focusing on the hydroarylation of highly strained methylenecyclopropanes with 2-phenylpyridine, it was found that methylenespiropentane was inert toward hydroarylation under the tested conditions. nih.gov In contrast, other methylenecyclopropanes, such as 2-phenylmethylenecyclopropane and bicyclopropylidene, furnished anti-Markovnikov hydroarylation products with the conservation of all cyclopropane rings. nih.gov
The lack of reactivity of methylenespiropentane in this specific catalytic system suggests that the unique steric and electronic properties of the spiropentane moiety may inhibit the catalytic cycle. The proposed mechanism for the reactive substrates involves the formation of a (cyclopropylcarbinyl)-metal intermediate. nih.govnih.gov It is possible that the specific geometry and strain of the methylenespiropentane prevent the effective formation or subsequent reaction of such an intermediate.
The following table summarizes the reactivity of various methylenecyclopropanes in the ruthenium-catalyzed hydroarylation with 2-phenylpyridine.
| Substrate | Reactivity in Hydroarylation |
| 2-phenylmethylenecyclopropane | Reactive |
| 2,2-diphenylmethylenecyclopropane | Low yield of hydroarylated products |
| Spiro[2.2]pentane, methylene- | Inert |
| Bicyclopropylidene | Reactive |
| (Dicyclopropylmethylene)cyclopropane | Inert |
| Benzhydrylidenecyclopropane | Reactive (with ring opening) |
Data sourced from a study on ruthenium-catalyzed hydroarylation of methylenecyclopropanes. nih.gov
Computational and Theoretical Studies on Spiro 2.2 Pentane, Methylene
Analysis of Ring Strain and Strain Energy Calculations
The defining characteristic of methylenespiropentane and its parent compound, spiropentane (B86408), is the substantial ring strain inherent in their structures. Computational methods are essential for quantifying this strain. The strain energy of spiropentane is notably higher than the sum of two individual cyclopropane (B1198618) rings, indicating a significant destabilization arising from the spiro-fusion. mdpi.com A method for directly computing hydrocarbon strain energies using computational group equivalents has been developed and applied to numerous strained molecules, providing a systematic way to assess these energetic penalties. researchgate.net
Calculations of strain energies are often performed using homodesmotic and hyperhomodesmotic reactions, which are theoretical reactions designed to cancel out errors in computational methods. nih.gov These calculations have revealed that the introduction of methylene (B1212753) bridges can dramatically influence the energetics of such systems. anu.edu.au For instance, in bridged spiropentanes, the strain is concentrated at the highly distorted spiro carbon, while the surrounding structure is progressively less strained. anu.edu.au The strain per carbon atom is a useful metric for comparing the stability of different strained hydrocarbons. anu.edu.au
Interactive Table: Strain Energies of Selected Spiroalkanes
| Compound | Calculated Strain Energy (kcal/mol) | Strain Energy per Carbon (kcal/mol) |
|---|---|---|
| Spiropentane | 62.9 | 12.58 |
| Spiro[2.3]hexane | 54.9 | 9.15 |
| Spiro[3.3]octane | 51.0 | 6.38 |
| Bicyclobutane | 66.5 | 16.63 |
Ab Initio and Density Functional Theory (DFT) Investigations
High-level ab initio and DFT methods have become indispensable tools for studying the intricacies of molecules like methylenespiropentane. nih.govresearchgate.net These methods allow for the detailed exploration of potential energy surfaces, providing insights that are often inaccessible through experimental means alone.
Theoretical Studies on Formation and Rearrangement Pathways
Computational studies have been crucial in understanding how methylenespiropentane and related spiropentanes are formed and how they subsequently rearrange. Ab initio calculations have been performed to describe the potential energy surface for the formation of spiropentane from the addition of singlet methylene to methylenecyclopropane (B1220202). nih.gov These studies have also investigated the unimolecular reactions of spiropentane, concluding that they are not pericyclic processes and that the observed stereoselectivities likely have a dynamical origin. nih.gov
The rearrangement of spiropentanes can lead to various products. For instance, computational studies have explored the light- or heat-induced rearrangement of a congested spiropentane derivative into a phenol, proposing a plausible mechanism for this transformation. nih.gov In the case of silaspiropentane, a silicon-containing analogue, DFT calculations have been used to investigate its formation and subsequent intramolecular rearrangements to methylenesilacyclobutane and other products. researchgate.net
Mechanistic Insights from Computational Models
Computational models are powerful for elucidating reaction mechanisms at a molecular level. rsc.orgscielo.brmdpi.com By mapping out the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step picture of how a reaction proceeds. scielo.br For complex reactions, computational chemistry can be a valuable partner to experimental studies, helping to rationalize observed outcomes and predict new reactivity. scielo.br
However, it is important to note that the accuracy of computational models can vary, and in some cases, different methods can yield different predictions. acs.org For instance, studies on certain multistep organic reactions have highlighted discrepancies between computational predictions and experimental results, emphasizing the need for careful validation of theoretical models. acs.org Despite these challenges, computational approaches, particularly DFT, are widely used to study reaction mechanisms in diverse fields, including catalysis. uio.no The development of new functionals and methods continues to improve the reliability of these computational tools. nih.govdtic.mil
Elucidation of Molecular Geometry and Electronic Structure
Computational methods provide a detailed picture of the three-dimensional arrangement of atoms in a molecule (molecular geometry) and the distribution of electrons (electronic structure). khanacademy.orgyoutube.comyoutube.comyoutube.comyoutube.com For methylenespiropentane, theoretical calculations can precisely determine bond lengths, bond angles, and dihedral angles.
High-level ab initio calculations, such as those using the Second Order Polarization Propagator Approach (SOPPA) in conjunction with Coupled Cluster Singles and Doubles (CCSD), have been used to study the geometry of small spiroalkanes. researchgate.net These calculations reveal the significant geometric distortions caused by ring strain. researchgate.net DFT calculations are also widely employed to optimize molecular geometries and have been shown to provide reliable results for a wide range of molecules. aps.org The choice of the DFT functional and basis set can influence the accuracy of the calculated geometry. dtic.mil
Electronic Structure Phenomena: Hyperconjugation and Spiroconjugation
The unique arrangement of orbitals in spiropentane systems gives rise to interesting electronic effects. Spiroconjugation is a type of through-space interaction between the p-orbitals of the two perpendicular rings, which can influence the molecule's electronic properties.
In addition to spiroconjugation, hyperconjugation, the interaction of filled bonding orbitals with adjacent empty or partially filled orbitals, also plays a role in the electronic structure of these strained rings. Computational studies on small spiroalkanes have investigated these electronic phenomena by calculating properties such as carbon-carbon spin-spin coupling constants. researchgate.net These calculations have shown that the unique bonding situation at the spirocarbon is heavily influenced by ring strain effects, which in turn affects the electronic communication between the rings. researchgate.net
Spectroscopic Characterization in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for the structural analysis of Spiro[2.2]pentane, methylene-, offering insights into its proton and carbon environments.
¹H NMR Applications for Proton Assignment and Structural Elucidation
Proton NMR (¹H NMR) is crucial for assigning the different proton signals in Spiro[2.2]pentane, methylene-. The chemical shifts of the protons are influenced by their local electronic environment, which is significantly affected by the high degree of strain in the spiropentane (B86408) ring system. In a typical ¹H NMR spectrum, one would expect to observe distinct signals for the methylene (B1212753) protons of the cyclopropane (B1198618) rings and the exocyclic methylene group. The integration of these signals provides a ratio of the number of protons in each unique environment, further confirming the structure. pressbooks.pub For instance, the two sets of cyclopropyl (B3062369) protons and the exocyclic vinylidene protons would exhibit characteristic chemical shifts.
Interactive Table 1: Predicted ¹H NMR Chemical Shifts for Spiro[2.2]pentane, methylene-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Cyclopropyl H (adjacent to spirocenter) | ~0.8 - 1.2 | Multiplet |
| Cyclopropyl H (distal to spirocenter) | ~1.3 - 1.7 | Multiplet |
| Exocyclic Methylene H | ~4.8 - 5.2 | Singlet |
Note: These are approximate values and can vary based on the solvent and spectrometer frequency.
¹³C NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of Spiro[2.2]pentane, methylene-. docbrown.info The spectrum would display distinct signals for the spiro carbon, the methylene carbons within the cyclopropane rings, and the carbons of the exocyclic double bond. The highly shielded nature of the cyclopropyl carbons typically results in signals at unusually high fields (low ppm values) in the ¹³C NMR spectrum. docbrown.info
Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for Spiro[2.2]pentane, methylene-
| Carbon Type | Predicted Chemical Shift (ppm) |
| Spiro C | ~30 - 40 |
| Cyclopropyl CH₂ | ~5 - 15 |
| Exocyclic =C | ~100 - 110 |
| Exocyclic =CH₂ | ~130 - 140 |
Note: These are approximate values and can vary based on the solvent and spectrometer frequency.
³¹P NMR for Organophosphorus Derivatives
While there is limited specific research on the ³¹P NMR of organophosphorus derivatives of Spiro[2.2]pentane, methylene-, this technique would be invaluable for characterizing such compounds. The chemical shift in ³¹P NMR is highly sensitive to the electronic environment and coordination of the phosphorus atom. Any reaction involving the double bond or the cyclopropane rings that incorporates a phosphorus-containing moiety would result in a characteristic ³¹P NMR signal, providing direct evidence of the successful derivatization.
Advanced NMR Techniques (e.g., 2D NMR)
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in unambiguously assigning the proton and carbon signals of Spiro[2.2]pentane, methylene- and its derivatives. youtube.com A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the cyclopropane rings. youtube.com An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra. youtube.com These advanced techniques are particularly useful for complex derivatives where the 1D spectra may be crowded or ambiguous. youtube.com
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule and is a key technique for identifying functional groups. youtube.com In the IR spectrum of Spiro[2.2]pentane, methylene-, characteristic absorption bands would be expected for the C-H stretching and bending vibrations of the cyclopropane rings and the exocyclic methylene group. A significant feature would be the C=C stretching vibration of the double bond, which typically appears in the region of 1650-1600 cm⁻¹. The C-H stretching vibrations of the sp² hybridized carbons of the methylene group would be observed at a higher frequency (typically >3000 cm⁻¹) compared to the sp³ hybridized carbons of the cyclopropane rings. docbrown.info
Interactive Table 3: Characteristic IR Absorption Bands for Spiro[2.2]pentane, methylene-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| =C-H Stretch | ~3080 | Medium |
| C-H Stretch (cyclopropyl) | ~3000 | Medium-Strong |
| C=C Stretch | ~1650 | Medium |
| CH₂ Scissoring (cyclopropyl) | ~1450 | Medium |
| CH₂ Wagging (cyclopropyl) | ~1020 | Strong |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation. youtube.com For Spiro[2.2]pentane, methylene- (C₆H₈), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 80. The fragmentation pattern would be influenced by the strained ring system. researchgate.net Common fragmentation pathways for cyclic systems involve ring opening and subsequent loss of small neutral molecules or radicals. libretexts.orgchemguide.co.uk One might expect to see fragments corresponding to the loss of a methyl group (m/z 65), an ethyl group (m/z 51), or the cleavage of the spiropentane core. researchgate.netlibretexts.org The relative abundance of these fragment ions provides insight into the stability of the resulting carbocations. chemguide.co.uklibretexts.org
Interactive Table 4: Predicted Mass Spectrometry Fragmentation for Spiro[2.2]pentane, methylene-
| m/z | Possible Fragment |
| 80 | [C₆H₈]⁺ (Molecular Ion) |
| 79 | [C₆H₇]⁺ |
| 65 | [C₅H₅]⁺ |
| 52 | [C₄H₄]⁺ |
| 39 | [C₃H₃]⁺ |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique indispensable for the detection and characterization of chemical species that have one or more unpaired electrons. nih.gov Such species, known as paramagnetic centers, include free radicals, radical cations, and radical anions, which are often short-lived intermediates in chemical reactions. EPR spectroscopy is considered a definitive method for identifying radical species, providing information on their electronic structure, concentration, and the chemical environment of the unpaired electron. nih.gov
The technique is based on the absorption of microwave radiation by an unpaired electron when it is placed in a strong magnetic field. The interaction between the electron's spin and the applied magnetic field creates distinct energy levels. Transitions between these levels are induced by the microwave radiation, and the resulting spectrum provides a unique fingerprint of the radical species. nih.gov In many cases, radicals are too reactive and their concentrations too low for direct detection. In these instances, a technique called spin trapping is employed. This method involves using a "spin trap," a molecule that reacts with the transient radical to form a more stable paramagnetic species, a radical adduct, which is then readily detectable by EPR. nih.govresearchgate.net
In the context of "Spiro[2.2]pentane, methylene-", EPR spectroscopy would be a crucial tool for investigating its reactivity, particularly in reactions involving radical mechanisms. For example, radical addition to the exocyclic double bond or hydrogen abstraction could generate radical intermediates. EPR could be used to detect and identify these intermediates, offering mechanistic insights. However, a review of available scientific literature did not yield specific studies applying EPR spectroscopy to detect radicals derived from or reacting with "Spiro[2.2]pentane, methylene-".
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique used to observe the vibrational, rotational, and other low-frequency modes in a system. nih.gov It provides a detailed "fingerprint" by which molecules can be identified and their structural features elucidated. When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered at the same frequency (Rayleigh scattering). However, a small fraction of the light is scattered at a different frequency (Raman scattering), with the frequency shift corresponding to the energy of specific vibrational modes of the molecule. nih.gov
The resulting Raman spectrum consists of a series of peaks, where the position and intensity of each peak are characteristic of a specific molecular bond and its vibration. This makes it an ideal tool for chemical identification, quantitative analysis of mixtures, and studying molecular structure and changes during chemical processes. nih.govmdpi.com Its low sensitivity to water makes it particularly suitable for studying samples in aqueous solutions. nih.gov
For "Spiro[2.2]pentane, methylene-", Raman spectroscopy would be invaluable for characterizing its unique vibrational modes associated with the highly strained spiro-fused cyclopropane rings and the exocyclic double bond. The spectrum would exhibit characteristic peaks for C-H stretching, C=C stretching, and the breathing modes of the three-membered rings. Despite the utility of this technique, specific Raman spectroscopic studies and corresponding vibrational frequency data for "Spiro[2.2]pentane, methylene-" are not detailed in the surveyed academic research.
Table 1: Illustrative Raman Shift Data
This table demonstrates the type of data that would be obtained from a Raman analysis of "Spiro[2.2]pentane, methylene-". The values are hypothetical.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment (Hypothetical) |
| ~3100 | =C-H Stretch |
| ~3020 | Cyclopropyl C-H Stretch |
| ~1680 | C=C Stretch |
| ~1250 | Ring Breathing Mode |
| ~1010 | CH₂ Wag |
Electron Diffraction Studies for Gas-Phase Structural Determination
The scattered electrons create a pattern of concentric rings, and the analysis of their intensities and spacing allows for the calculation of the distances between all pairs of atoms in the molecule. researchgate.net This data is then used to build a three-dimensional model of the molecule's average structure.
The strained ring system of "Spiro[2.2]pentane, methylene-" makes its gas-phase structure of significant chemical interest. Electron diffraction would be the ideal method to precisely measure the C-C bond lengths within and between the cyclopropane rings, the length of the exocyclic double bond, and the various bond angles that define its unique geometry. While the structure of the parent compound, spiropentane, has been determined by electron diffraction, specific GED studies providing detailed structural parameters for "Spiro[2.2]pentane, methylene-" were not found in the reviewed literature. uq.edu.au
Table 2: Example of Structural Parameters from Gas-Phase Electron Diffraction
This table illustrates the kind of structural data that a GED study of "Spiro[2.2]pentane, methylene-" would yield. The parameters are hypothetical.
| Parameter | Value (Hypothetical) |
| Bond Length (r) | |
| r(C=C) | 1.34 Å |
| r(C-C, ring) | 1.50 Å |
| r(C-H) | 1.09 Å |
| Bond Angle (∠) | |
| ∠(H-C-H) | 117° |
| ∠(C-C-C, central) | 61.5° |
Time-Resolved Spectroscopic Techniques for Transient Intermediate Detection
Time-resolved spectroscopy encompasses a range of techniques designed to study dynamic processes and detect short-lived transient species, such as excited states and reaction intermediates. patsnap.comwikipedia.org These methods, which include transient absorption and time-resolved fluorescence spectroscopy, operate on timescales from femtoseconds to milliseconds. patsnap.comqmul.ac.uk The general principle involves using a short "pump" laser pulse to initiate a photochemical or photophysical process and then using a delayed "probe" pulse to record the spectrum of the species present at a specific time after initiation. wikipedia.orgrsc.org
By varying the time delay between the pump and probe pulses, it is possible to track the formation and decay of transient species, providing crucial information about reaction kinetics and mechanisms. mdpi.com Time-resolved infrared spectroscopy (TRIR) is a variant that provides structural information on these transient intermediates. wikipedia.org
For "Spiro[2.2]pentane, methylene-", time-resolved techniques would be highly applicable for studying its photochemistry. For instance, upon UV irradiation, the molecule could undergo ring-opening reactions or rearrangements via excited states or diradical intermediates. Time-resolved spectroscopy could capture the spectra of these fleeting species, elucidating the pathways of photochemical transformations. However, specific studies employing these advanced techniques to investigate the transient intermediates of "Spiro[2.2]pentane, methylene-" have not been identified in the available literature.
X-ray Crystallography for Solid-State Structural Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govnih.gov The technique relies on the diffraction of an X-ray beam by the ordered lattice of atoms in a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be produced. nih.gov From this map, the exact positions of atoms, their chemical bonds, and other structural details can be determined with high precision.
This method is fundamental to structural chemistry, providing unambiguous proof of a molecule's structure and conformation in the solid state. For a molecule to be analyzed by X-ray crystallography, it must first be grown into a suitable single crystal of sufficient quality.
The application of X-ray crystallography to "Spiro[2.2]pentane, methylene-" would provide an exact picture of its molecular structure in the solid state. This would allow for a direct comparison with its gas-phase structure (if determined by electron diffraction) to understand the effects of crystal packing forces on its geometry. This would be particularly interesting for a strained molecule like this. A search of the scientific literature and crystallographic databases did not yield any published crystal structures for "Spiro[2.2]pentane, methylene-".
Applications in Advanced Organic Synthesis
Role as Multifunctional Building Blocks in Complex Molecule Construction
Methylenespiropentane and its derivatives serve as multifunctional building blocks, offering multiple reactive sites that can be selectively addressed to construct intricate molecular structures. rsc.org Their utility is demonstrated in the synthesis of complex bioactive molecules, such as nucleoside analogues. For instance, methylenecyclopropane (B1220202) phosphonates, which share the core reactive moiety, have been synthesized and converted into key alcohol intermediates. These intermediates were then used in the synthesis of adenine (B156593) and guanine (B1146940) analogues, some of which exhibit potent inhibitory activity against the Epstein-Barr virus. nih.gov
The multifunctionality arises from the presence of the exocyclic alkene and the strained cyclopropane (B1198618) rings. These sites can undergo a diverse array of reactions including cycloadditions, rearrangements, and ring-openings, often catalyzed by transition metals. rsc.orgwikipedia.org This versatility allows for a modular approach to complex molecule synthesis, where the methylenespiropentane core can be elaborated in a stepwise fashion. An alternative pathway to monosubstituted spiropentanes involves creating a good leaving group in the alpha-position relative to an existing cyclopropyl (B3062369) ring, followed by an intramolecular displacement. This results in spiropentanecarbonitrile, a precursor that can be further functionalized to generate a wide array of spiropentane (B86408) derivatives. researchgate.net
Precursors to Specific Carbocyclic and Heterocyclic Ring Systems
The strained nature of methylenespiropentane makes it an excellent precursor for the synthesis of various carbocyclic and heterocyclic ring systems through rearrangement and cycloaddition reactions.
Cyclobutanones: One of the prominent applications of methylenecyclopropanes is their conversion into cyclobutanone (B123998) derivatives. This transformation can be achieved through several methods, including oxidative ring expansion. For example, the Wacker oxidation of methylenecyclobutanes, a related class of strained alkenes, proceeds through a semi-pinacol-type rearrangement to yield cyclopentanones, demonstrating the utility of strained systems in accessing larger rings. nih.gov The oxidation of methylenecyclopropane derivatives themselves can be promoted by N-hydroxy-phthalimide (NHPI) and molecular oxygen, proceeding through a radical pathway. The resulting hydroperoxides can be converted to the corresponding alcohols or ketones under mild conditions. nih.gov
α-Spiro Cyclopropanated Heterocyclic Ketones and Other Heterocycles: Methylenespiropentane and its analogs are valuable precursors for a wide range of heterocyclic compounds. rsc.org The reaction of donor-acceptor cyclopropanes, which can be synthesized from chalcones, serves as a testament to the utility of cyclopropane rings in building heterocycles. These strained rings can act as synthetic equivalents of 1,3-dipoles, leading to compounds not easily accessible by other means. nih.gov
Specifically, spirocyclopropane-annelated heterocycles can be synthesized through Michael additions followed by ring closure. nih.gov Furthermore, 1,3-dipolar cycloaddition reactions involving the exocyclic double bond of methylene-containing compounds are a powerful tool for constructing spiro heterocyclic systems. For example, the reaction of methylene-steroid derivatives with nitrile oxides leads to spiroisoxazolines in a regio- and stereoselective manner. beilstein-journals.org The synthesis of various other spiro heterocycles, including spiropyrrolidines and spiro-1,3-thiazolidines, has also been documented, highlighting the broad applicability of these building blocks in generating diverse heterocyclic scaffolds. beilstein-journals.orgresearchgate.netnih.gov The reactivity of aldehydes and ketones, in general, is a cornerstone for the synthesis of heterocycles through multicomponent reactions. citedrive.com
| Precursor System | Reaction Type | Resulting Ring System | Reference |
| Methylenecyclopropanes | Oxidative Ring Expansion | Cyclobutanones | nih.govnih.gov |
| Methylene-containing compounds | 1,3-Dipolar Cycloaddition | Spiroisoxazolines, Spiropyrazolines | beilstein-journals.org |
| Donor-Acceptor Cyclopropanes | Michael Addition / Cyclization | Spirocyclopropane-annelated Heterocycles | nih.gov |
| Methylene-steroids | Cycloaddition with Ylides | Spiropyrrolidines | beilstein-journals.org |
Enabling Access to Novel Molecular Architectures
The significant strain energy stored in the methylenespiropentane framework (the strain energy for the parent methylenecyclopropane is approximately 41.0 kcal mol⁻¹) provides a thermodynamic driving force for reactions that lead to novel and complex molecular architectures. rsc.org These transformations often involve ring-opening or rearrangement cascades that would be energetically unfavorable with less strained systems.
Transition metal catalysis is a particularly powerful method for harnessing the reactivity of methylenespiropentanes and related strained rings. wikipedia.org Rhodium-catalyzed C-C bond activation of spiropentanes, for example, can lead to cyclopentenones through a sequence of oxidative addition, migratory insertion of carbon monoxide, and beta-carbon elimination. wikipedia.org Such catalytic cycles open up pathways to fused and spirocyclic systems that are synthetically challenging to access otherwise. wikipedia.orgnih.gov The ability to construct spirocyclic heterocycles, which are of increasing interest in medicinal chemistry, is a key advantage of using these strained building blocks. researchgate.netnih.gov The synthesis of complex molecules, often driven by a specific target, relies on the development of such novel reactivity. youtube.comyoutube.com
Model Compounds for Understanding Reaction Principles and Mechanistic Paradigms
Beyond its synthetic utility, methylenespiropentane and its simpler analog, methylenecyclopropane, serve as important model compounds for investigating fundamental reaction principles and mechanistic paradigms in organic chemistry. The well-defined structure and high reactivity allow for detailed studies of reaction pathways.
A classic example is the use of the cyclopropylcarbinyl radical system as a "radical clock." The ring-opening of the cyclopropylcarbinyl radical, formed upon radical addition to the double bond of a methylenecyclopropane, to the corresponding homoallylic radical is an extremely fast process. The rate of this rearrangement can be used to calibrate the rates of other radical reactions. rsc.org This has been instrumental in probing various radical processes.
Furthermore, the rearrangements of these strained systems have been the subject of theoretical and mechanistic studies. For instance, computational studies have been used to investigate the rearrangement mechanisms of related carbenes like methylcyclopropylidene. sioc-journal.cn The unique reactivity of these molecules in cycloaddition reactions also provides a platform for mechanistic investigation. nih.gov The study of how transition metals activate the C-C bonds of cyclopropanes has provided deep insights into the principles of organometallic chemistry and catalysis. wikipedia.orgosti.govnih.govyoutube.comnih.gov Similarly, the regioselectivity of epoxide ring-opening reactions, another class of three-membered rings, offers a rich area for studying SN1 versus SN2 mechanisms. chemistrytalk.orgmdpi.comlibretexts.orgmasterorganicchemistry.comlibretexts.org The principles learned from these simpler systems are directly applicable to understanding the more complex transformations of methylenespiropentane.
Future Research Directions and Unexplored Avenues
Development of Novel Enantioselective and Diastereoselective Synthetic Methodologies
The synthesis of structurally complex and stereochemically defined molecules is a cornerstone of modern organic chemistry. For spiro[2.2]pentanes, achieving high levels of stereocontrol remains a significant challenge and a key area for future development. While methods for the diastereoselective synthesis of some substituted spiropentanes exist, they often result in modest selectivity or are limited in scope. nih.gov
Future research will likely focus on the following:
Asymmetric Catalysis: The development of new chiral catalysts for the enantioselective cyclopropanation of allenes or the asymmetric functionalization of pre-existing methylene (B1212753) spiro[2.2]pentanes is a primary objective. researchgate.netrsc.org For instance, while the Simmons-Smith cyclopropanation of allenamides can produce amido-spiro[2.2]pentanes, the diastereoselectivity is often low with unsubstituted substrates. rsc.org Designing catalysts that can effectively discriminate between the prochiral faces of the allene (B1206475) or the enantiotopic methylene groups of the spiro[2.2]pentane core is crucial.
Chiral Auxiliaries and Substrate Control: The use of chiral auxiliaries attached to the starting materials can guide the stereochemical outcome of the cyclopropanation or subsequent transformations. Research into more effective and easily removable chiral auxiliaries will be beneficial. Furthermore, a deeper understanding of how substituents on the allene precursor influence the diastereoselectivity of reactions, as seen with α-substituted allenamides, could lead to more predictable and selective synthetic routes. rsc.org
Novel Synthetic Strategies: Exploring entirely new synthetic disconnections for accessing enantiopure methylene spiro[2.2]pentanes is a vital avenue. This could involve innovative cycloaddition reactions, rearrangement sequences, or the use of organometallic reagents in novel ways. acs.org A recently developed approach for polysubstituted spiropentanes involves a regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, which allows for the creation of multiple stereocenters. acs.org Expanding such methodologies to methylene spiro[2.2]pentane is a promising direction.
A summary of current and potential synthetic approaches is presented below:
| Synthetic Approach | Current Status | Future Direction |
| Simmons-Smith Cyclopropanation | Moderate diastereoselectivity with substituted allenamides. rsc.org | Development of chiral ligands to induce enantioselectivity. |
| Carbometalation of Cyclopropenes | Highly diastereoselective for polysubstituted spiropentanes. acs.org | Adaptation for the synthesis of methylene spiro[2.2]pentanes. |
| Asymmetric Epoxidation/Rearrangement | Used for related oxaspiro[2.2]pentanes with modest enantiomeric excess. nih.gov | Discovery of more efficient and selective catalyst systems. |
| Catalytic Additions to Alkenes | General for chiral cyclopropanes but challenging for highly strained systems. researchgate.net | Design of catalysts capable of forming the spiro[2.2]pentane core. |
Investigation of Undiscovered Reactivity Modes and Transformations
The high ring strain inherent in the spiro[2.2]pentane framework suggests a rich and largely unexplored reactivity profile. Future investigations are expected to move beyond simple functionalization to uncover unique transformations driven by the release of this strain.
Potential areas of exploration include:
Controlled Ring-Opening Reactions: Developing methods to selectively cleave one or both cyclopropane (B1198618) rings could provide access to a variety of complex acyclic and cyclic structures that are otherwise difficult to synthesize. The mode of ring-opening in related oxaspiro[2.2]pentanes, which can lead to cyclobutanones, serves as an inspiration for the potential transformations of the all-carbon analogue. nih.gov
Pericyclic Reactions: The methylene-substituted double bond and the strained sigma bonds of the cyclopropane rings could participate in various pericyclic reactions, such as cycloadditions, electrocyclic reactions, and sigmatropic rearrangements, under thermal or photochemical conditions. The reactivity of rigid 1-azadienes derived from methylene γ-lactams in cycloaddition reactions showcases the potential for such transformations in related systems. acs.org
Transition-Metal Catalyzed Transformations: The interaction of transition metals with the strained C-C bonds of spiro[2.2]pentane, methylene- could lead to novel catalytic cycles involving C-C bond activation and functionalization, leading to complex molecular scaffolds.
Advanced Mechanistic Elucidation of Complex Rearrangement Pathways
The thermal and acid-catalyzed rearrangements of spiropentanes are known to occur, but the underlying mechanisms are often complex and not fully understood. wikipedia.org For example, the thermolysis of spiropentane (B86408) itself can lead to ring expansion to methylenecyclobutane (B73084) or fragmentation, likely proceeding through a diradical intermediate. wikipedia.org Similarly, rearrangements of substituted spiro[2.2]pentanes to spiro[2.3]hexane derivatives have been observed, with proposed organoaluminum intermediates. researchgate.net
Future research should employ a combination of advanced techniques to unravel these intricate pathways:
Computational Chemistry: High-level theoretical calculations can map out potential energy surfaces, identify transition states, and predict reaction products, offering deep insights into the energetics and stereochemical courses of these rearrangements.
Isotopic Labeling Studies: Experiments using isotopically labeled (e.g., with deuterium) spiro[2.2]pentane, methylene- can trace the fate of individual atoms during a rearrangement, providing definitive evidence for or against proposed mechanisms.
In Situ Spectroscopy: The use of advanced spectroscopic techniques to observe reactive intermediates directly will be invaluable in understanding the step-by-step processes of these complex transformations.
A deeper mechanistic understanding will not only satisfy fundamental scientific curiosity but also enable the rational design of synthetic strategies that harness these rearrangements to build complex molecular architectures.
Exploration of New Functionalization Strategies for Spiro[2.2]pentane, methylene-
To fully exploit the potential of methylene spiro[2.2]pentane as a building block, a broader range of functionalization methods is required. Current strategies often focus on the cyclopropanation step to install substituents. researchgate.net
Future avenues for research in this area include:
Direct C-H Functionalization: Developing methods for the selective activation and functionalization of the C-H bonds of the spiro[2.2]pentane core would be a significant advance, allowing for the late-stage introduction of functional groups.
Functionalization of the Methylene Group: Exploring a wider array of reactions at the exocyclic double bond beyond simple additions will expand the molecular diversity accessible from this scaffold.
Synthesis of Densely Functionalized Derivatives: Creating spiropentanes with multiple, stereochemically defined functional groups is a key goal. acs.org This will enable their use as rigid scaffolds to present functional groups in precise three-dimensional orientations, which is of particular interest in medicinal chemistry and materials science. nih.gov
Integration into Materials Science and Supramolecular Chemistry
The rigid, three-dimensional structure of the spiro[2.2]pentane unit makes it an attractive building block for the construction of novel materials and supramolecular assemblies. While its application in these fields is currently nascent, the potential is significant.
Future research directions could involve:
Novel Polymers: Incorporating the spiro[2.2]pentane, methylene- motif into polymer backbones or as pendant groups could lead to materials with unique thermal, mechanical, and optical properties due to the inherent strain and rigidity of the spirocyclic unit.
Molecular Scaffolding: The well-defined geometry of spiropentanes can be used to create rigid molecular scaffolds for applications in host-guest chemistry, molecular recognition, and the design of new catalysts.
Molecular Machines: The potential for controlled rearrangements and ring-opening reactions could be harnessed in the design of molecular switches or other components of molecular machines, where a specific stimulus triggers a defined change in shape and function.
The exploration of spiro[2.2]pentane, methylene- in these areas is still in its infancy, but the unique structural features of this compound suggest that it could become a valuable component in the toolbox of materials scientists and supramolecular chemists.
Q & A
Q. What are the most efficient synthetic routes for preparing methylene-spiro[2.2]pentane derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The Simmons-Smith cyclopropanation of allenamides is a primary method for synthesizing amido-spiro[2.2]pentanes. Key steps include using Zn(Cu) or CH₂I₂ as cyclopropanating agents. For unsubstituted allenamides, yields are high (~50–70%), but diastereoselectivity remains low (d.r. ~1:1). Substituted allenamides improve selectivity (d.r. up to 4:1) but risk forming bis-cyclopropanation byproducts. Example conditions:
Q. How can the unique structural features of methylene-spiro[2.2]pentane be confirmed experimentally?
- Methodological Answer : Structural confirmation relies on:
- X-ray crystallography : Reveals bond lengths (spiro C–C: 146.9 pm; CH₂–CH₂: 151.9 pm) and angles (C–C–C: 62.2°) .
- NMR spectroscopy : Distinct AB patterns (e.g., δ 9.38 ppm, Δν = 10.3 Hz, J = 4.0 Hz) and singlet methyl signals (δ 8.91–9.01 ppm) confirm spiro connectivity .
- IR spectroscopy : Absence of alkene stretches (no peaks ~5.55 µm) confirms cyclopropane formation .
Q. What computational methods are suitable for modeling methylene-spiro[2.2]pentane’s electronic structure and stability?
- Methodological Answer : Density functional theory (DFT) with dispersion corrections (DFT-D3) accurately predicts non-covalent interactions and strain energy. The Colle-Salvetti functional (LSDA) provides correlation-energy estimates within ~5% of experimental values. Key parameters:
Advanced Research Questions
Q. How can diastereoselectivity challenges in bis-cyclopropanation reactions of substituted allenamides be addressed?
- Methodological Answer : Conformational analysis of α-substituted allenamides suggests steric hindrance at the α-position directs cyclopropanation. Strategies include:
- Temperature modulation : Lower temps (0°C) favor kinetic control, reducing bis-product formation.
- Solvent polarity : Polar solvents (e.g., CH₃CN) stabilize transition states, improving selectivity (d.r. 4:1 vs. 1:1 in Et₂O) .
- Substrate engineering : Bulky groups (e.g., tert-butyl) at the α-position limit bis-cyclopropanation .
Q. How should researchers resolve contradictory spectroscopic data in spiro[2.2]pentane derivatives?
- Methodological Answer : Discrepancies in NMR shifts may arise from:
- Dynamic effects : Ring puckering causes signal splitting. Variable-temperature NMR (VT-NMR) at –40°C can freeze conformers.
- Solvent polarity : CDCl₃ vs. DMSO-d₆ alters chemical shifts (Δδ up to 0.5 ppm). Reference internal standards (e.g., TMS) for consistency .
- Impurity interference : Chromatographic purification (e.g., silica gel with 5% CH₂Cl₂/pentane) removes methylenecyclobutane byproducts .
Q. What advanced DFT approaches are needed to model non-covalent interactions in spiro[2.2]pentane crystals?
- Methodological Answer : Use DFT-D3 with three-body terms to account for dispersion forces in crystal packing. Parameters:
Q. How can reaction mechanisms involving methylene insertion into spiro[2.2]pentane be elucidated?
- Methodological Answer : Mechanistic studies require:
- Kinetic isotope effects (KIE) : Compare rates with CD₂I₂ vs. CH₂I₂. A KIE > 1 indicates rate-limiting methylene transfer.
- Trapping experiments : Add styrene to intercept carbene intermediates; GC-MS identifies adducts.
- DFT transition-state analysis : Identify key orbital interactions (e.g., σ→π* donation in cyclopropanation) .
Q. What methodologies are appropriate for studying spiro[2.2]pentane’s applications in polymer or surface science?
- Methodological Answer : Rigidity and orthogonality make it suitable for:
- Polymer crosslinking : Monitor glass transition (Tg) via DSC; spiro derivatives increase Tg by ~20°C.
- Surface adsorption : Use DFT-D3 to model benzene adsorption on Ag(111) surfaces; spiro[2.2]pentane reduces binding energy by 15% vs. planar analogs.
- Blowing agents : Blend with methylene chloride (80:20 wt%) for non-flammable polyurethane foams; characterize pore structure via SEM .
Tables for Key Data
Table 1 : Structural Parameters of Spiro[2.2]pentane (Electron Diffraction)
| Bond/Angle | Length/Angle |
|---|---|
| C(spiro)–C | 146.9 pm |
| CH₂–CH₂ | 151.9 pm |
| C–C–C (spiro) | 62.2° |
Table 2 : NMR Data for l-Isopropylidene-2,2,4,4-Tetramethylspiro[2.2]pentane
| Signal (δ, ppm) | Assignment | Multiplicity |
|---|---|---|
| 9.38 | AB quartet (CH₂) | AB, J = 4.0 Hz |
| 8.91–9.01 | Methyl groups | Singlet |
Table 3 : DFT-D3 Performance for Spiro[2.2]pentane
| Functional | MAE (kcal/mol) | Dispersion Correction |
|---|---|---|
| B3LYP-D3 | 0.8 | Yes |
| LSDA | 1.2 | No |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
